molecular formula C7H9N3O B12089715 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one

1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one

Cat. No.: B12089715
M. Wt: 151.17 g/mol
InChI Key: CDOULRXHDKYUDN-UHFFFAOYSA-N
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Description

    1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one: is a heterocyclic compound containing both an imidazole ring and an enone functional group.

  • Its chemical formula is C6H7N3O, and its systematic name reflects its substituents.
  • Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products and synthetic compounds .
  • The compound’s structure consists of an imidazole ring fused to a propenone (enone) moiety.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 1-methyl-1H-pyrazol-5-amine with an appropriate enone precursor (such as acetylacetone or ethyl acetoacetate).

      Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the product can be isolated through crystallization or column chromatography.

      Industrial Production: While not widely used industrially, research laboratories can synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

      Biology and Medicine: While not directly used in medicine, derivatives of imidazole-containing compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

      Industry: Its industrial applications are limited, but it serves as a valuable intermediate in organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific derivatives and targets.
    • For example, if it is part of a drug, it may interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Uniqueness: The combination of an imidazole ring and an enone group makes this compound unique.

      Similar Compounds: Other imidazole-containing compounds include histidine, purine, and histamine. their structures differ significantly from 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-EN-1-one.

    Properties

    Molecular Formula

    C7H9N3O

    Molecular Weight

    151.17 g/mol

    IUPAC Name

    1-(5-amino-1-methylpyrazol-4-yl)prop-2-en-1-one

    InChI

    InChI=1S/C7H9N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h3-4H,1,8H2,2H3

    InChI Key

    CDOULRXHDKYUDN-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C(C=N1)C(=O)C=C)N

    Origin of Product

    United States

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